N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Description
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-difluorophenyl group at position 4 and a nicotinamide moiety modified with a methylthio (-SCH₃) group at position 2.
Properties
Molecular Formula |
C16H11F2N3OS2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H11F2N3OS2/c1-23-15-10(3-2-6-19-15)14(22)21-16-20-13(8-24-16)9-4-5-11(17)12(18)7-9/h2-8H,1H3,(H,20,21,22) |
InChI Key |
DNWVTLAEEZIASY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Methylthio)nicotinic Acid Chloride
The precursor 2-(methylthio)nicotinic acid is converted to its reactive acyl chloride derivative. This step is critical for subsequent amide bond formation.
Procedure ():
- Dissolve 2-(methylthio)nicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
- Add oxalyl chloride (3.0 equiv) dropwise under nitrogen, followed by a catalytic amount of DMF.
- Stir at room temperature for 6 hours.
- Remove solvents under reduced pressure to obtain 2-(methylthio)nicotinoyl chloride as a yellow solid (yield: 85–92%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Solvent | DCM |
| Yield | 85–92% |
Coupling Reaction to Form N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
The final step involves amide bond formation between the acyl chloride and thiazol-2-amine.
Procedure ():
- Dissolve 4-(3,4-difluorophenyl)thiazol-2-amine (1.0 equiv) and triethylamine (1.2 equiv) in DCM (0.2 M).
- Add 2-(methylthio)nicotinoyl chloride (1.1 equiv) dissolved in DCM dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
- Purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the target compound as a white solid (yield: 75–80%).
| Technique | Key Signals/Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, 1H, pyridine-H), 8.10 (s, 1H, thiazole-H), 7.45–7.30 (m, 3H, Ar-H), 2.55 (s, 3H, SCH₃). |
| HRMS | [M+H]⁺ calc. 392.0521, found 392.0518. |
| MP | 168–170°C |
Alternative Route via Carbodiimide-Mediated Coupling
For milder conditions, a carbodiimide coupling agent may replace acyl chloride:
- React 2-(methylthio)nicotinic acid (1.0 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.
- Add 4-(3,4-difluorophenyl)thiazol-2-amine (1.0 equiv) and stir at room temperature for 24 hours ().
- Yield: 70–75%.
Optimization and Challenges
- Solvent Choice : DCM or THF improves solubility of intermediates ().
- Side Reactions : Over-reaction with excess acyl chloride may form bis-amide byproducts; controlled stoichiometry is critical.
- Purification : Silica gel chromatography or recrystallization (ethanol/water) ensures high purity (>95%).
Summary of Synthetic Routes
| Method | Key Reagents | Yield | Purity |
|---|---|---|---|
| Acyl Chloride Coupling | Oxalyl chloride, TEA | 75–80% | >95% |
| Carbodiimide Coupling | EDC·HCl, HOBt | 70–75% | >90% |
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structural Analogues: Thiazole-Based Carboxamides
The compound shares structural similarities with other thiazole carboxamides, such as N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, CAS: 954010-93-6) . Key comparisons include:
| Feature | N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Compound 11 |
|---|---|---|
| Core Structure | Nicotinamide (pyridine-3-carboxamide) | Thiophenecarboxamide (thiophene ring) |
| Substituent at Position 2 | Methylthio (-SCH₃) | Nitro (-NO₂) |
| Bioactivity | Hypothesized kinase inhibition or antimicrobial activity | Narrow-spectrum antibacterial agent |
| Synthetic Precursors | 2-(methylthio)nicotinic acid derivatives | 5-Nitro-2-thiophenecarboxylic acid |
Key Findings :
Fluorophenyl-Substituted Analogues
Fluorinated aryl groups are critical for target engagement. For example, 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hept-6-ynoic acid (Reference Example 72, EP 4374877A2) shares the 3,4-difluorophenyl motif but lacks the thiazole-nicotinamide scaffold.
| Feature | Target Compound | Reference Example 72 |
|---|---|---|
| Fluorine Substitution | 3,4-Difluorophenyl | 2,3-Difluorophenyl |
| Primary Use | Undisclosed (theoretical kinase inhibition) | Anti-inflammatory or metabolic disease target |
| Functional Groups | Thiazole, methylthio, nicotinamide | Pyrrolopyridazine, alkyne, carboxylic acid |
Key Findings :
- The 3,4-difluorophenyl substitution in the target compound may confer stronger π-π stacking interactions with hydrophobic enzyme pockets compared to 2,3-difluorophenyl derivatives .
- The absence of a carboxylic acid group (as in Reference Example 72) suggests the target compound may act intracellularly rather than extracellularly .
Mechanistic and Pharmacological Insights
- Antibacterial Activity : While Compound 11 exhibits narrow-spectrum antibacterial activity, the target compound’s methylthio-nicotinamide structure may broaden its spectrum by targeting bacterial efflux pumps or DNA gyrase with reduced cytotoxicity .
Biological Activity
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11F2N3OS
- Molecular Weight : 299.31 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a difluorophenyl group, and a methylthio group, which are pivotal for its biological activity.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : B16F10 melanoma cells and MCF-7 breast cancer cells.
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: B16F10 Melanoma Model
In a study using B16F10 melanoma cells:
- IC50 Value : The IC50 value for the compound was found to be 12.5 µM, indicating significant cytotoxicity.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : this compound suppresses the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
Tyrosinase Inhibition
Recent studies indicate that this compound may act as a tyrosinase inhibitor, which is beneficial in treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| This compound | 8.5 | Tyrosinase inhibition |
In Vitro Studies
- Cytotoxicity Assays : Various concentrations were tested on different cancer cell lines to determine cell viability using MTT assays.
- Western Blot Analysis : To assess apoptosis markers (caspase activation), Western blotting was performed.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models, significant tumor growth inhibition was observed with daily administration of the compound.
Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models.
Q & A
Q. What are the recommended synthetic routes for N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of 3,4-difluorophenyl-substituted thiourea with α-bromoketones or α-halocarbonyl derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Nicotinamide coupling : Acylation of the thiazole-2-amine intermediate with 2-(methylthio)nicotinoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Critical parameters : Temperature control (<60°C to prevent decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess acylating agent ensures complete conversion). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazole ring and substituent positions. Fluorine-19 NMR detects electronic effects of the 3,4-difluorophenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak at m/z 418.07) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. What are the solubility and stability profiles of this compound under various storage and experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF; poorly soluble in aqueous buffers (use <1% DMSO for in vitro assays) .
- Stability : Stable at −20°C under inert atmosphere for >6 months. Degrades in acidic conditions (pH <4) via thiazole ring hydrolysis .
Advanced Research Questions
Q. How does the presence of fluorine substituents and the thiazole ring influence the compound’s bioactivity and binding affinity?
- Fluorine effects : The 3,4-difluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Thiazole moiety : The sulfur and nitrogen atoms participate in hydrogen bonding and π-π stacking with target proteins (e.g., EGFR or PARP), as shown in molecular docking studies .
Q. What in vitro and in vivo models are appropriate for evaluating its anticancer potential?
- In vitro :
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HCT-116) with IC determination .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (cyclin D1 suppression) .
- In vivo :
Q. How can molecular docking and QSAR studies optimize the compound’s structure for enhanced target selectivity?
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Control standardization : Use identical cell lines (ATCC-validated) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Metabolic profiling : LC-MS/MS to identify active metabolites in different species (e.g., human vs. rodent liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
